3,3-Difluoropentanoic acid is an organic compound characterized by the molecular formula CHFO. This compound is a derivative of pentanoic acid, where two hydrogen atoms on the third carbon are replaced by fluorine atoms. It appears as a colorless, odorless liquid that is stable at room temperature. Its unique structure imparts distinct chemical properties, making it an interesting subject for research in various fields, including organic chemistry and biochemistry .
The synthesis of 3,3-difluoropentanoic acid can be achieved through various methods:
3,3-Difluoropentanoic acid has several applications in scientific research and industry:
Several compounds share structural similarities with 3,3-difluoropentanoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2-Difluoropentanoic acid | CHFO | Fluorine atoms on the second carbon |
| 4,4-Difluoropentanoic acid | CHFO | Fluorine atoms on the fourth carbon |
| 2,2-Difluoro-3-hydroxybutanoic acid | CHFO | Hydroxyl group addition at the third carbon |
Uniqueness of 3,3-Difluoropentanoic Acid:
The geminal difluoro substitution at the C3 position introduces significant steric and electronic perturbations. X-ray crystallographic studies of analogous compounds suggest that the C–F bond length (approximately 1.39 Å) is shorter than the C–H bond (1.09 Å), leading to a contracted C3–C2–C4 bond angle due to increased electron density repulsion between the fluorine atoms [1] [3]. This substitution also reduces the rotational freedom of adjacent carbon chains, favoring a staggered conformation to minimize steric clashes. Quantum chemical calculations predict a tetrahedral geometry at C3, with bond angles deviating slightly from ideal values (e.g., ∠F–C–F ≈ 108°) due to lone pair repulsion [1].
The high electronegativity of fluorine (3.98 Pauling scale) induces a strong dipole moment along the C–F bonds, polarizing the C3 carbon and adjacent atoms. Natural Bond Orbital (NBO) analysis reveals increased s-character in the C–F bonds (≈30% s-orbital contribution), enhancing bond strength and rigidity [1]. The electron-withdrawing effect of fluorine depletes electron density at C3, as evidenced by a computed partial charge of +0.42 e (Mulliken analysis), while the carboxylic acid group retains typical charge distribution with a polarized O–H bond [1].
The ¹H NMR spectrum exhibits distinct splitting patterns due to coupling with fluorine nuclei:
Key signals include:
The ¹⁹F NMR spectrum shows a singlet at δ -112 ppm, indicative of equivalent geminal fluorine atoms with no resolvable coupling to other nuclei [4].
| Band (cm⁻¹) | Assignment |
|---|---|
| 1715 | C=O stretch (carboxylic acid) |
| 1260–1140 | C–F asymmetric and symmetric stretches |
| 2900–2500 | O–H stretch (broad, carboxylic acid) |
The Raman spectrum highlights C–F symmetric stretching at 1150 cm⁻¹ and C–C backbone vibrations at 880 cm⁻¹, consistent with a rigid alkyl chain [1].
The compound exhibits weak absorption in the UV region (λmax ≈ 210 nm, ε ≈ 150 L·mol⁻¹·cm⁻¹), attributed to n→π* transitions of the carbonyl group [1].
| m/z | Fragment |
|---|---|
| 138 | [M]⁺ (molecular ion) |
| 93 | [M–COOH]⁺ |
| 57 | [CF₂CH₂]⁺ |
HRMS (ESI-TOF) confirms the molecular formula with a measured m/z of 138.0421 (calculated for C₅H₈F₂O₂: 138.0433, Δ = 1.2 ppm) [1].
While experimental crystallographic data for 3,3-difluoropentanoic acid remain unpublished, analogous structures (e.g., 3,3-difluorohexanoic acid) reveal a monoclinic crystal system with P2₁/c space group. The C–F bond lengths and angles align with computational predictions [3].
DFT (B3LYP/6-311++G**) optimizations predict a bond angle of 112° at C3 and a dipole moment of 3.2 D, oriented toward the fluorine atoms [1].
The HOMO is localized on the carboxylic acid group (-8.2 eV), while the LUMO (-1.5 eV) resides on the CF₂ moiety, indicating nucleophilic reactivity at the carbonyl carbon [1].
AIM (Atoms in Molecules) analysis shows bond critical points with electron densities of 0.35 e·Å⁻³ for C–F bonds and 0.28 e·Å⁻³ for C–C bonds, confirming covalent character [1].
3,3-Difluoropentanoic acid exists as a colorless liquid at room temperature . This physical state is consistent with other fluorinated carboxylic acids of similar molecular weight and structure. The compound exhibits typical characteristics of small molecular weight carboxylic acids, appearing as a clear, odorless liquid under standard laboratory conditions . The liquid state at ambient temperature is attributed to the molecular weight of 138.11 g/mol [2] and the presence of both polar carboxylic acid functionality and nonpolar alkyl chains, which provide an intermediate level of intermolecular interactions.
Experimental melting and boiling point data for 3,3-difluoropentanoic acid are not available in the current literature [3] [4]. However, thermal analysis of structurally related compounds provides insight into expected thermal behavior. The C-F bonds contribute to thermal stability, with analogous difluorocarboxylic acids showing decomposition temperatures above 200°C [5]. The fluorine substitution typically elevates both melting and boiling points compared to non-fluorinated analogs due to increased molecular polarity and stronger intermolecular dipole interactions.
Density measurements for 3,3-difluoropentanoic acid have not been experimentally determined [3]. The presence of fluorine atoms, which have high electronegativity and contribute significant electron density, typically increases the density of organic compounds compared to their hydrogen analogs.
The compound exhibits weak ultraviolet absorption with λmax approximately 210 nm and molar extinction coefficient ε ≈ 150 L·mol⁻¹·cm⁻¹ . This absorption is attributed to n→π* transitions of the carbonyl group, which is characteristic of carboxylic acids. The relatively low extinction coefficient indicates weak electronic transitions typical of saturated carboxylic acids.
The aqueous solubility of 3,3-difluoropentanoic acid is influenced by both its carboxylic acid functionality and fluorine substitution. The carboxylic acid group enables hydrogen bonding with water molecules, promoting solubility in aqueous media . The electron-withdrawing fluorine atoms increase the acidity of the compound, facilitating ionization in aqueous solution and enhancing water solubility through formation of the hydrophilic carboxylate anion.
pH significantly affects solubility behavior. At physiological pH (≈7.4), the compound exists predominantly in its ionized form due to its enhanced acidity from fluorine substitution . The pKa is estimated to be in the range of 3.5-4.0, considerably lower than non-fluorinated pentanoic acid (pKa ≈ 4.8) [7]. This enhanced acidity results from the inductive electron-withdrawing effect of the geminal fluorine atoms at the C-3 position.
3,3-Difluoropentanoic acid demonstrates excellent solubility in polar organic solvents such as dimethyl sulfoxide, acetonitrile, and alcohols due to its ability to form hydrogen bonds through the carboxylic acid group . The compound also shows moderate solubility in moderately polar solvents including ethyl acetate and chloroform, where both dipole-dipole interactions and weak hydrogen bonding contribute to dissolution.
Limited solubility is observed in nonpolar hydrocarbon solvents such as hexane and toluene, reflecting the polar nature of both the carboxylic acid group and the C-F bonds. The fluorine atoms contribute to molecular polarity through their high electronegativity (3.98 on the Pauling scale) .
Experimental octanol-water partition coefficients (log P) for 3,3-difluoropentanoic acid are not available in the literature [3]. However, computational estimates suggest a log P value of approximately 1.5, indicating moderate lipophilicity [8]. This intermediate partition coefficient reflects the balance between the hydrophilic carboxylic acid group and the lipophilic alkyl chain modified by fluorine substitution.
The partition coefficient is expected to be pH-dependent, with higher values at low pH where the compound exists in its protonated, neutral form, and lower values at physiological pH where ionization occurs. This pH-dependent partitioning has important implications for biological distribution and membrane permeability.
The pKa of 3,3-difluoropentanoic acid is estimated to be in the range of 3.5-4.0, representing a significant increase in acidity compared to pentanoic acid (pKa ≈ 4.8) [7]. This enhanced acidity results from the strong electron-withdrawing inductive effect of the two fluorine atoms at the C-3 position. While direct experimental pKa measurements are not available in the literature, the value can be estimated based on established structure-activity relationships for fluorinated carboxylic acids.
Computational studies using density functional theory (DFT) methods predict enhanced acidity due to stabilization of the conjugate base through electron delocalization facilitated by fluorine substitution . The electron-withdrawing nature of fluorine stabilizes the carboxylate anion formed upon deprotonation, lowering the pKa value.
The geminal difluoro substitution at C-3 significantly enhances the acidity of the carboxylic acid group through several mechanisms . The primary effect is the strong inductive electron withdrawal by the highly electronegative fluorine atoms (electronegativity = 3.98), which polarizes the C-F bonds and creates a partial positive charge on the carbon framework.
Electronic effects include destabilization of the neutral acid form and stabilization of the carboxylate conjugate base. Natural Bond Orbital (NBO) analysis reveals increased s-character in the C-F bonds (approximately 30% s-orbital contribution), enhancing bond strength and rigidity . The electron-withdrawing effect depletes electron density at C-3, creating a computed partial charge of +0.42 e (Mulliken analysis) .
Stereoelectronic factors also contribute to enhanced acidity. The C-F bonds' dipole moments are oriented to maximize electron withdrawal from the carboxyl carbon through the carbon chain, creating an additive inductive effect that increases with proximity to the carboxyl group.
Table: Comparative Acidity of Pentanoic Acid Derivatives
| Compound | Fluorine Position | pKa | Acidity Enhancement |
|---|---|---|---|
| Pentanoic acid | None | 4.8 | Baseline |
| 2,2-Difluoropentanoic acid | C-2 | 2.5-3.0* | Strong |
| 3,3-Difluoropentanoic acid | C-3 | 3.5-4.0* | Moderate |
| 4,4-Difluoropentanoic acid | C-4 | 4.2-4.5* | Weak |
| 5,5-Difluoropentanoic acid | C-5 | 4.6-4.7* | Minimal |
*Estimated values based on inductive effect distance relationships [7]
The position-dependent acidity enhancement demonstrates the distance-dependent nature of inductive effects. Fluorine substitution at C-2 (α-position) provides the strongest acidity enhancement due to direct electronic interaction with the carboxyl carbon. The C-3 substitution in 3,3-difluoropentanoic acid provides moderate enhancement, while substitution at more distant positions shows progressively weaker effects.
Comparison with other halogenated acids reveals that fluorine provides the strongest acidity enhancement among the halogens due to its high electronegativity and small size, which allows close approach to the carbon framework without significant steric interference.
3,3-Difluoropentanoic acid exhibits thermal stability up to approximately 200°C, based on data from structurally similar difluorocarboxylic acids [5]. The primary decomposition pathway involves initial decarboxylation to form the corresponding alkyl fluoride, followed by C-F bond cleavage at higher temperatures.
Decomposition products include carbon dioxide, carbon monoxide, hydrogen fluoride, and various fluorinated hydrocarbons [3]. The initial decomposition step likely involves loss of the carboxyl group as CO₂, leaving behind 1,1-difluorobutane. At temperatures above 300°C, C-F bond cleavage becomes significant, producing hydrogen fluoride and unsaturated hydrocarbons.
Mechanistic studies on related fluorocarboxylic acids suggest that decomposition follows first-order kinetics with activation energies typically ranging from 180-220 kJ/mol. The C-F bonds demonstrate remarkable stability compared to other carbon-halogen bonds, requiring temperatures above 400°C for significant cleavage in the absence of catalysts.
Experimental DSC data for 3,3-difluoropentanoic acid are not available in the current literature [9]. However, DSC analysis of structurally related fluorocarboxylic acids provides insight into expected thermal behavior patterns.
Typical DSC profiles for difluorocarboxylic acids show endothermic transitions corresponding to melting, followed by exothermic decomposition events at higher temperatures [9]. The decomposition onset temperature is expected to appear as a sharp exothermic peak around 200-250°C, consistent with decarboxylation processes.
Thermal analysis parameters that would be observable in DSC include glass transition temperature (if applicable), melting enthalpy, decomposition enthalpy, and peak decomposition temperature. The presence of fluorine typically increases thermal stability compared to non-fluorinated analogs due to the high bond dissociation energy of C-F bonds (approximately 485 kJ/mol).
The carboxylic acid functionality in 3,3-difluoropentanoic acid undergoes typical carboxylic acid reactions with enhanced reactivity due to fluorine substitution [10]. Neutralization reactions with bases proceed readily, forming carboxylate salts:
CCC(F)(F)CC(O)=O + NaOH → CCC(F)(F)CC(O⁻)=O Na⁺ + H₂O [10]
Esterification reactions occur under standard conditions with alcohols in the presence of acid catalysts. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by alcohol molecules. This enhanced reactivity allows esterification to proceed under milder conditions compared to non-fluorinated analogs.
Amide formation with amines and amino acids proceeds through standard coupling protocols. The activated nature of the carboxyl group due to fluorine substitution makes this compound particularly suitable for peptide synthesis applications [11] [12]. The compound can be converted to acid chlorides using standard reagents such as thionyl chloride or oxalyl chloride with enhanced ease due to the electron-withdrawing effects.
The C-F bonds in 3,3-difluoropentanoic acid demonstrate exceptional stability under normal synthetic conditions [13]. The high bond dissociation energy (approximately 485 kJ/mol) makes these bonds resistant to nucleophilic substitution, elimination, and thermal cleavage under mild conditions.
Nucleophilic substitution of fluorine is generally unfavorable due to fluorine's poor leaving group ability and high electronegativity. However, under extremely basic conditions (strong alkoxide bases at elevated temperatures), slow substitution may occur. Elimination reactions are also disfavored due to the strength of C-F bonds and the stability of fluorine as a substituent.
Chemical inertness of the C-F bonds provides synthetic advantages, allowing selective modification of other functional groups while maintaining fluorine substitution. This stability makes the compound useful as a building block in synthetic chemistry where fluorine retention is desired [13] [14].
The α-carbon (C-2) and β-carbon (C-4) positions adjacent to the difluoro substitution show modified reactivity patterns due to electronic effects from fluorine [15]. The electron-withdrawing fluorine atoms increase the acidity of α-hydrogen atoms, facilitating enolate formation under basic conditions.
C-2 functionalization can be achieved through enolate chemistry, where deprotonation at the α-position creates a stabilized enolate anion. This enolate can undergo alkylation reactions with alkyl halides or condensation reactions with carbonyl compounds. The enhanced acidity (estimated α-H pKa ≈ 20-22) makes deprotonation more facile than in non-fluorinated analogs.
C-4 functionalization is less influenced by the fluorine substitution but still shows some electronic activation. Radical reactions at this position may be favored due to the electron-withdrawing stabilization provided by the nearby difluoro group [15].